molecular formula C17H11N3O4 B1602941 6-[6-(6-Carboxypyridin-2-YL)pyridin-2-YL]pyridine-2-carboxylic acid CAS No. 149982-11-6

6-[6-(6-Carboxypyridin-2-YL)pyridin-2-YL]pyridine-2-carboxylic acid

Cat. No. B1602941
M. Wt: 321.29 g/mol
InChI Key: IBKNKOTZIPJEKR-UHFFFAOYSA-N
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Description

Synthesis Analysis

This compound can be synthesized using a green and efficient approach. Researchers have employed pyridine-2-carboxylic acid (P2CA) as a catalyst for the rapid multi-component synthesis of pyrazolo[3,4-b]quinolinones . The reaction involves aldehydes, 1,3-cyclodiones, and 5-amino-1-phenyl-pyrazoles, resulting in excellent yields (84–98%) of the desired products. The reaction proceeds through a carbocation intermediate, and the protocol allows for quick construction of products under milder conditions .


Molecular Structure Analysis

The molecular structure of 6-[6-(6-Carboxypyridin-2-YL)pyridin-2-YL]pyridine-2-carboxylic acid consists of a pyridine ring with carboxylic acid substituents. The presence of the carboxylic acid groups makes it a versatile compound for various applications. The crystal structure of related compounds indicates the arrangement of atoms and bonds within the molecule .


Chemical Reactions Analysis

The compound can participate in various chemical reactions, including nucleophilic attacks, cyclizations, and condensations. For example, a nucleophilic attack by 5-amino pyrazoles on a carbocation intermediate leads to the formation of stable intermediates, which subsequently cyclize and condense to yield the final product .


Physical And Chemical Properties Analysis

Apart from the properties mentioned earlier, this compound exhibits a predicted LogP value of 2.602, indicating moderate hydrophobicity. Its precise mass is 321.075 Da, and the PSA (polar surface area) is 113.270 Å2. These properties influence its solubility, stability, and interactions with other molecules .

properties

IUPAC Name

6-[6-(6-carboxypyridin-2-yl)pyridin-2-yl]pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11N3O4/c21-16(22)14-8-2-6-12(19-14)10-4-1-5-11(18-10)13-7-3-9-15(20-13)17(23)24/h1-9H,(H,21,22)(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBKNKOTZIPJEKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)C2=NC(=CC=C2)C(=O)O)C3=NC(=CC=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90625185
Record name [1~2~,2~2~:2~6~,3~2~-Terpyridine]-1~6~,3~6~-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90625185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-[6-(6-Carboxypyridin-2-YL)pyridin-2-YL]pyridine-2-carboxylic acid

CAS RN

149982-11-6
Record name [1~2~,2~2~:2~6~,3~2~-Terpyridine]-1~6~,3~6~-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90625185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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